4-Methyltryptophan

Description

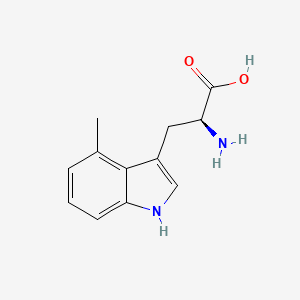

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921236 | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-33-6, 1139-73-7 | |

| Record name | 4-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyltryptophan

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyltryptophan, a significant analog of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, solubility, ionization, spectroscopic, and stability characteristics of this compound. By integrating theoretical principles with actionable experimental protocols, this guide serves as an essential resource for the effective application and analysis of this compound in research and development settings.

Introduction

This compound is a derivative of tryptophan characterized by a methyl group substitution at the 4-position of the indole ring. This modification, while seemingly minor, can significantly influence the molecule's steric and electronic properties, thereby altering its biological activity and behavior in various chemical systems. A thorough understanding of its physicochemical properties is paramount for its application in fields such as medicinal chemistry, biochemistry, and pharmacology, where it is often used as a tool to probe protein structure and function or as a precursor in the synthesis of novel therapeutic agents. This guide provides a detailed examination of these properties, offering both foundational knowledge and practical methodologies for their assessment.

Molecular Structure and Core Properties

A solid understanding of the fundamental molecular and physical properties of this compound is the cornerstone of its effective use and analysis.

Chemical Identity

-

IUPAC Name: (2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid[1]

-

Synonyms: 4-Me-Trp, 4-Methyl-L-tryptophan

-

CAS Number: 33468-33-6[1]

-

Molecular Formula: C₁₂H₁₄N₂O₂[1]

-

Molecular Weight: 218.25 g/mol [1]

Structural Representation

The structure of this compound is depicted below, highlighting the key functional groups: the α-amino group, the α-carboxylic acid group, and the 4-methylindole side chain.

References

A Technical Guide to the Biological Functions and Research Applications of 4-Methyltryptophan

Abstract

4-Methyl-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, characterized by a methyl group substitution at the 4-position of the indole ring.[1] This modification confers distinct biochemical properties, establishing it as a valuable chemical tool for investigating complex biological pathways.[2] Primarily, 4-Methyltryptophan functions as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, thereby enabling precise modulation of the serotonergic system for research purposes. Furthermore, its structural similarity to other methylated tryptophan derivatives suggests potential interactions with the kynurenine pathway via the enzyme indoleamine 2,3-dioxygenase (IDO). This guide provides an in-depth exploration of the core mechanisms of this compound, its impact on critical neurochemical pathways, detailed protocols for its application in research, and its role as a chiral building block in drug development.

Introduction: Chemical Identity and Properties of this compound

This compound is an amino acid derivative that serves as a pivotal tool in biochemical and neuroscience research.[3] Its fundamental utility stems from its structural analogy to L-tryptophan, allowing it to interact with enzymes that normally metabolize the natural amino acid.

Table 1: Physicochemical Properties of 4-Methyl-L-tryptophan

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| CAS Number | 33468-33-6 | [2] |

| Appearance | Pale white to brown solid | [3] |

As a chiral molecule, 4-Methyl-L-tryptophan is a valuable precursor in asymmetric synthesis, providing a sophisticated scaffold for the development of complex pharmaceutical agents.[4][5]

Core Mechanism: Competitive Inhibition of Tryptophan Hydroxylase (TPH)

The primary and most well-understood biological function of this compound is the inhibition of tryptophan hydroxylase (TPH). TPH is the essential, rate-limiting enzyme that catalyzes the first step in the biosynthesis of serotonin.[6][7]

2.1. The Role of TPH in Serotonin Synthesis The synthesis of serotonin (5-hydroxytryptamine, 5-HT) is a two-step process initiated by TPH.[8]

-

Hydroxylation: TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP). This step is the slowest in the pathway and thus dictates the overall rate of serotonin production.[6]

-

Decarboxylation: The enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.[7]

There are two main isoforms of TPH:

-

TPH1: Primarily found in peripheral tissues, such as the enterochromaffin cells of the gut and the pineal gland. It is responsible for over 90% of the body's total serotonin production.[6]

-

TPH2: Found exclusively in the neurons of the raphe nuclei in the brainstem and is responsible for all serotonin synthesis in the central nervous system (CNS).[6][7]

2.2. Mechanism of Inhibition Kinetic analyses of structurally similar TPH inhibitors reveal a competitive inhibition mechanism with respect to the substrate, L-tryptophan.[6] As an analog of tryptophan, this compound binds to the active site of the TPH enzyme. This binding event prevents the natural substrate, L-tryptophan, from accessing the enzyme, thereby blocking the hydroxylation step and halting the downstream synthesis of serotonin. This targeted inhibition allows researchers to effectively and selectively deplete serotonin levels to study the downstream physiological consequences.[9]

Impact on Neurotransmitter and Hormone Biosynthesis Pathways

By inhibiting TPH, this compound creates a biochemical bottleneck that has cascading effects on the synthesis of both serotonin and melatonin.

3.1. The Serotonin and Melatonin Synthesis Cascade L-tryptophan, an essential amino acid obtained from the diet, is the sole precursor for both serotonin and melatonin.[8][10] The inhibition of the initial conversion of tryptophan to 5-HTP by this compound effectively starves the entire pathway of its necessary substrate.

The diagram below illustrates the sequential enzymatic reactions and the specific point of inhibition.

Research Applications and Methodologies

The ability to selectively deplete serotonin makes this compound an invaluable tool in neuroscience and physiology. Its primary application is to elucidate the vast roles of serotonin in the CNS and the periphery.

4.1. Investigating Serotonergic Function Researchers utilize this compound to create transient and reversible serotonin-depleted models. This allows for the investigation of serotonin's role in:

-

Mood and Behavior: Studying the biochemical underpinnings of depression, anxiety, and aggression.[8]

-

Sleep-Wake Cycles: Examining the regulation of circadian rhythms through the serotonin-melatonin axis.[11]

-

Gastrointestinal Motility: Investigating the function of the extensive serotonergic system in the gut.[6]

-

Neurological Disorders: Probing the involvement of serotonin in conditions like carcinoid syndrome, where peripheral serotonin is overproduced.[6]

4.2. Experimental Protocol: In Vitro TPH Inhibition Assay To quantify the inhibitory potential of compounds like this compound, a direct enzyme activity assay is employed. The following protocol outlines a standard fluorescence-based method to determine the IC₅₀ (half-maximal inhibitory concentration).

Objective: To measure the dose-dependent inhibition of recombinant human TPH1 by this compound.

Materials:

-

Recombinant human TPH1 enzyme

-

L-Tryptophan (substrate)

-

6-Methyltetrahydropterin (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

This compound (inhibitor)

-

Perchloric acid (for reaction termination)

-

96-well microplate, fluorescence plate reader

Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 200 µg/mL catalase and 1 mM DTT.

-

Substrate Solution: Prepare a 2 mM L-Tryptophan stock solution in water.

-

Cofactor Solution: Prepare a 10 mM 6-Methyltetrahydropterin stock solution in 10 mM HCl.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the this compound serial dilutions (or vehicle control).

-

Add 10 µL of recombinant TPH1 enzyme (final concentration ~10-20 nM) and incubate for 15 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding a 30 µL mixture of substrate and cofactor (final concentrations: 100 µM L-Tryptophan, 200 µM 6-Methyltetrahydropterin).

-

Incubate the reaction for 20 minutes at 37°C.

-

-

Termination and Detection:

-

Stop the reaction by adding 20 µL of 1 M perchloric acid.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Measure the fluorescence of the product, 5-HTP (Excitation: 295 nm, Emission: 325 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-L-tryptophan | 33468-33-6 | IBA46833 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. Tryptophan - Wikipedia [en.wikipedia.org]

- 9. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

4-Methyltryptophan: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Methyltryptophan (4-MT), a synthetic analog of the essential amino acid L-tryptophan, has emerged as a significant modulator of cellular processes. Its structural similarity to tryptophan allows it to interact with key metabolic and signaling pathways, leading to a range of biological effects. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in cells. We will delve into its role as a competitive inhibitor of crucial enzymes in the tryptophan catabolic pathway, its ability to be incorporated into nascent proteins, and its intricate interplay with the Aryl Hydrocarbon Receptor (AhR) and the mTOR signaling cascade. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this intriguing molecule.

Introduction: The Significance of Tryptophan Metabolism and its Modulation

L-tryptophan is not merely a building block for proteins; it is a critical precursor for the synthesis of several bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] Furthermore, the majority of dietary tryptophan is catabolized through the kynurenine pathway, which generates metabolites that play pivotal roles in immune regulation and neuronal function.[1][3][4] Dysregulation of tryptophan metabolism is implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][4][5] Consequently, molecules that can modulate tryptophan metabolic pathways are of significant interest for therapeutic development. This compound, with its unique chemical structure, presents a compelling case for such a modulator.

Modulation of the Kynurenine Pathway: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

The initial and rate-limiting step of the kynurenine pathway is the oxidation of tryptophan, catalyzed primarily by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[3][6] IDO1 is of particular interest in immunology and oncology as its expression is often upregulated in the tumor microenvironment and during inflammatory responses, leading to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[6][7][8]

This compound acts as a competitive inhibitor of IDO1.[9][10][11] This means it directly competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. By occupying the active site, this compound prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. The inhibitory potency of this compound isomers can vary, with some studies suggesting the L-isomer (L-1MT) is a more potent inhibitor of purified IDO1 in cell-free assays.[9][10]

The downstream consequences of IDO1 inhibition by this compound are significant:

-

Restoration of Tryptophan Levels: By blocking its degradation, this compound helps to maintain local tryptophan concentrations. This is crucial for the proliferation and function of immune cells, particularly T cells, which are highly sensitive to tryptophan availability.[1]

-

Reduction of Immunosuppressive Kynurenine: Inhibition of IDO1 leads to a decrease in the production of kynurenine and its downstream metabolites. This alleviates the immunosuppressive effects mediated by these molecules, which include the induction of T cell apoptosis and the promotion of regulatory T cell (Treg) differentiation.[7]

Visualizing the Impact on the Kynurenine Pathway

Caption: Competitive inhibition of IDO1 by this compound blocks tryptophan catabolism.

Interaction with Serotonin Synthesis: A Note on Tryptophan Hydroxylase

The initial and rate-limiting step in serotonin synthesis is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[12] Given that this compound is a tryptophan analog, it has been investigated for its potential to inhibit TPH. Kinetic analyses have shown that certain tryptophan analogs can act as competitive inhibitors of TPH with respect to the substrate tryptophan.[13][14] This suggests that this compound could potentially modulate serotonin synthesis by competing with tryptophan for binding to TPH. However, the precise kinetic parameters and the in-cell significance of this interaction require further investigation.[6][15]

A Trojan Horse in Protein Synthesis: Incorporation as a Tryptophan Analog

Beyond its role as an enzyme inhibitor, this compound can be recognized by the cellular machinery responsible for protein synthesis. Specifically, it can be charged to the tryptophan-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of tryptophan.[16][17][18]

The functional consequences of this incorporation are context-dependent and can vary significantly depending on the protein and the position of the tryptophan residue. The indole ring of tryptophan plays a crucial role in protein structure and function through hydrophobic interactions, hydrogen bonding, and cation-π interactions.[19] Replacing tryptophan with this compound, which has an altered indole ring, can lead to:

-

Altered Protein Folding and Stability: The addition of a methyl group can introduce steric hindrance and modify the local hydrophobic environment, potentially disrupting the normal folding process and reducing the stability of the protein.

-

Modified Protein Function: For enzymes, the precise geometry of the active site is critical for catalysis. The incorporation of this compound near or within the active site can alter its conformation and impair or abolish enzymatic activity.[16] Similarly, for proteins involved in signaling or binding, the altered structure can affect their interactions with other molecules.

Experimental Workflow for Assessing Protein Incorporation

Caption: Workflow for detecting this compound incorporation into proteins.

A Modulator of Cellular Signaling: The Aryl Hydrocarbon Receptor (AhR) and mTOR Pathway

Interplay with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and xenobiotic metabolism.[20] Several tryptophan metabolites, particularly those generated through the kynurenine pathway and by the gut microbiota, are known to be endogenous ligands for AhR.[20][21]

This compound, due to its indole structure, has the potential to interact with the AhR. Depending on the cellular context and the specific gene being regulated, tryptophan metabolites can act as either agonists or antagonists of AhR.[4][5][22] For instance, some metabolites can activate AhR, leading to the transcription of target genes like CYP1A1, while others can block the activation of AhR by other ligands.[5][22] The precise nature of the interaction between this compound and AhR, whether it acts as an agonist or an antagonist, and the resulting downstream gene expression changes are areas of active investigation.[2]

Impact on the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[11][15][23] The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability.[23][24] Tryptophan depletion, as occurs through IDO1 activation, is known to inhibit mTORC1 signaling.[23] This inhibition is thought to be a key mechanism by which IDO1 suppresses T cell proliferation.

By inhibiting IDO1 and preserving intracellular tryptophan levels, this compound can indirectly lead to the activation of the mTOR pathway.[9][23] The restoration of tryptophan sufficiency signals to mTORC1, promoting downstream events such as the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn drive protein synthesis and cell growth.[25][26]

Signaling Pathway Diagram

Caption: 4-MT indirectly activates mTORC1 by preserving tryptophan levels.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular mechanisms of action of this compound.

IDO1 Enzyme Activity Assay

This protocol is adapted from commercially available kits and published literature to measure the inhibitory effect of this compound on IDO1 activity.[1][27][28][29]

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-tryptophan, this compound, and other reagents in the assay buffer.

-

Set up Assay Plate: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Cofactors and Catalase

-

Varying concentrations of this compound (and a vehicle control).

-

Recombinant IDO1 enzyme.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add L-tryptophan to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.[12][30][31][32]

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound for the desired time points. Include appropriate controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Measurement of Kynurenine Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of tryptophan and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8][21][33]

Materials:

-

Biological samples (e.g., cell culture supernatant, plasma)

-

Internal standards (isotopically labeled tryptophan and kynurenine)

-

Protein precipitation solvent (e.g., methanol or acetonitrile)

-

LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

Thaw samples on ice.

-

Add internal standards to each sample.

-

Precipitate proteins by adding a cold organic solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a gradient elution on the analytical column.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Generate standard curves for each analyte.

-

Calculate the concentration of each metabolite in the samples based on the standard curves and internal standard responses.

-

Conclusion and Future Directions

This compound is a versatile molecule with a complex and multifaceted mechanism of action. Its ability to competitively inhibit IDO1, become incorporated into proteins, and modulate key signaling pathways like AhR and mTOR makes it a valuable tool for research and a potential candidate for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate cellular effects of this compound.

Future research should focus on:

-

Determining the precise kinetic parameters of this compound's interaction with TPH and other enzymes in the tryptophan metabolic pathways.

-

Conducting proteomic studies to identify the full range of proteins into which this compound is incorporated and the functional consequences of this incorporation.

-

Elucidating the specific downstream targets and gene expression changes mediated by this compound's interaction with the Aryl Hydrocarbon Receptor.

-

Investigating the therapeutic potential of this compound in various disease models, particularly in the context of cancer immunotherapy and neuroinflammatory disorders.

A deeper understanding of the cellular and molecular mechanisms of this compound will undoubtedly pave the way for its rational application in both basic research and clinical settings.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. feradical.utsa.edu [feradical.utsa.edu]

- 4. Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 10. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. imrpress.com [imrpress.com]

- 15. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase | PLOS One [journals.plos.org]

- 19. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 32. ccrod.cancer.gov [ccrod.cancer.gov]

- 33. jasem.com.tr [jasem.com.tr]

The In Vivo Odyssey of 4-Methyltryptophan: A Technical Guide to Its Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyltryptophan, a methylated analog of the essential amino acid L-tryptophan, holds significant interest in drug discovery and metabolic research. Understanding its journey through a biological system is paramount for elucidating its mechanism of action, potential therapeutic applications, and safety profile. This technical guide provides a comprehensive overview of the predicted in vivo metabolic fate of this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information on the well-established metabolic pathways of L-tryptophan and extrapolates these principles to its 4-methylated counterpart. We will explore the anticipated roles of key enzyme families, including indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and cytochrome P450 (CYP) enzymes, in its biotransformation. Furthermore, this guide outlines detailed experimental protocols for researchers to investigate and validate the metabolic pathways of this compound in a laboratory setting.

Introduction: The Significance of this compound

L-tryptophan is a cornerstone of mammalian biochemistry, serving as a precursor for protein synthesis, the neurotransmitter serotonin, the neurohormone melatonin, and the essential coenzyme nicotinamide adenine dinucleotide (NAD+) via the kynurenine pathway.[1][2] The introduction of a methyl group at the 4-position of the indole ring of tryptophan creates this compound, a molecule with altered physicochemical properties that can profoundly influence its interaction with metabolic enzymes and biological receptors. Investigating its metabolic fate is crucial for understanding its bioactivity, potential toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of L-tryptophan, the in vivo biotransformation of this compound is anticipated to proceed through three primary routes: the kynurenine pathway, the serotonin-like pathway, and metabolism by the gut microbiota. The presence of the 4-methyl group is likely to influence the substrate specificity and catalytic efficiency of the enzymes in these pathways.

The Kynurenine Pathway: The Major Predicted Route

Over 95% of L-tryptophan is metabolized through the kynurenine pathway, and it is highly probable that this compound will also be a substrate for the rate-limiting enzymes of this pathway: Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][3]

-

Initial Oxidative Cleavage: IDO, expressed in various tissues, and TDO, primarily found in the liver, catalyze the oxidative cleavage of the indole ring.[3][4] For this compound, this would likely result in the formation of N-formyl-4-methylkynurenine.

-

Formation of 4-Methylkynurenine: Subsequently, kynurenine formamidase is expected to hydrolyze N-formyl-4-methylkynurenine to yield 4-Methylkynurenine . This metabolite would be a key indicator of kynurenine pathway activation.

-

Downstream Metabolism: 4-Methylkynurenine would then be a substrate for a cascade of enzymes including kynurenine 3-monooxygenase (KMO), kynureninase, and kynurenine aminotransferases (KATs), leading to a series of methylated analogs of kynurenine pathway metabolites.

Caption: Predicted Kynurenine Pathway for this compound.

The Serotonin-Like Pathway: A Minor but Biologically Significant Route

While a minor pathway for tryptophan metabolism, the serotonin pathway leads to the production of crucial neuroactive molecules.[2]

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the indole ring by tryptophan hydroxylase (TPH). It is plausible that this compound could be hydroxylated, potentially at the 5-position, to form 5-hydroxy-4-methyltryptophan.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) would then convert this hydroxylated intermediate into a methylated serotonin analog, 4-Methylserotonin .

-

Further Metabolism: 4-Methylserotonin could then be further metabolized to N-acetyl-4-methylserotonin and subsequently to a methylated melatonin analog.

Caption: Predicted Serotonin-like Pathway for this compound.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes, primarily in the liver, are known to be involved in the metabolism of a wide range of xenobiotics and endogenous compounds, including tryptophan metabolites.[5][6] It is highly likely that CYP enzymes will play a role in the biotransformation of this compound.

-

Hydroxylation: CYP enzymes could hydroxylate the indole ring or the methyl group of this compound. Hydroxylation of the indole ring could occur at various positions, leading to different hydroxylated metabolites.

-

Demethylation: While less common for an aromatic methyl group, demethylation is a possibility that would yield tryptophan.

-

Oxidation: The indole ring is susceptible to oxidative metabolism by CYPs, which could lead to a variety of oxidized products.

Gut Microbiota Metabolism: The Indole Pathway

The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing tryptophan into a variety of indole derivatives.[7] It is reasonable to assume that this compound would also be a substrate for these microbial enzymes.

-

Formation of 4-Methylindole and 4-Methylskatole: Bacteria expressing tryptophanase could cleave the alanine side chain of this compound to produce 4-methylindole . Further metabolism could lead to the formation of 4-methylskatole .

-

Other Indole Derivatives: Other potential microbial metabolites include 4-methyl-indole-3-acetic acid and 4-methyl-indole-3-propionic acid.

Experimental Workflows for Elucidating the Metabolic Fate of this compound

To move from prediction to definitive identification of the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify potential metabolites and the primary enzymes involved in the metabolism of this compound.

Methodology:

-

Incubation with Liver Microsomes:

-

Prepare liver microsomes from a relevant species (e.g., human, rat, mouse).

-

Incubate this compound with the microsomes in the presence of an NADPH-generating system.

-

Include parallel incubations with specific CYP inhibitors to identify the contributing CYP isozymes.

-

Analyze the incubates at various time points using LC-MS/MS to identify and quantify metabolites.

-

-

Incubation with Recombinant Enzymes:

-

Incubate this compound with recombinant human IDO1, TDO, and relevant CYP enzymes.

-

This allows for the definitive identification of which enzymes are capable of metabolizing the compound and the specific metabolites they produce.

-

Caption: Workflow for In Vitro Metabolism Studies.

In Vivo Pharmacokinetic and Metabolite Profiling Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and identify its major in vivo metabolites.

Methodology:

-

Animal Dosing:

-

Administer this compound (or radiolabeled this compound for more definitive tracking) to a suitable animal model (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

-

-

Sample Collection:

-

Collect blood, urine, and feces at multiple time points post-dosing.

-

At the end of the study, collect major tissues (liver, kidney, brain, etc.) to assess tissue distribution.

-

-

Sample Analysis:

-

Process and analyze plasma, urine, feces, and tissue homogenates using high-resolution LC-MS/MS to identify and quantify this compound and its metabolites.

-

For radiolabeled studies, use techniques like quantitative whole-body autoradiography (QWBA) and radio-HPLC to track the distribution and metabolic profile of all drug-related material.

-

Caption: Workflow for In Vivo ADME and Metabolite Profiling.

Analytical Methodologies for Metabolite Identification

The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of parent compound and metabolites from biological matrices.[8] |

| Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific detection and structural elucidation of metabolites.[8] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident identification of unknown metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated metabolites. |

Conclusion and Future Directions

The metabolic fate of this compound in vivo is a critical area of investigation for its future development and application. While we can draw strong inferences from the well-characterized metabolism of L-tryptophan, direct experimental validation is essential. The proposed metabolic pathways—centered around the kynurenine route, with contributions from serotonin-like pathways, CYP-mediated metabolism, and gut microbiota—provide a solid framework for initiating these studies. The experimental workflows outlined in this guide offer a systematic approach to definitively characterize the biotransformation of this compound. Future research should focus on conducting these in vitro and in vivo studies to build a comprehensive metabolic map. This knowledge will be instrumental in advancing our understanding of the biological activities of this compound and will be a prerequisite for its potential translation into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]

- 3. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary tryptophan metabolites and cancer of the bladder in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Methyltryptophan in Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyltryptophan (4-MT), a methylated analog of the essential amino acid L-tryptophan, is a compound of significant interest in metabolic research, drug development, and neuroscience.[1] Its utility in experimental and therapeutic contexts is fundamentally governed by its physicochemical properties, particularly its solubility and stability in aqueous buffer systems. This guide provides a comprehensive technical overview of these critical parameters. We will explore the theoretical underpinnings of 4-MT's behavior in solution, present detailed experimental protocols for its characterization, and offer field-proven insights for its handling and formulation. This document is designed to equip researchers and formulation scientists with the necessary knowledge to design robust experiments and develop stable, efficacious formulations containing this compound.

Core Physicochemical Properties of this compound

A foundational understanding of this compound's molecular properties is essential to predict its behavior in various buffer systems. As an amino acid, its solubility and stability are intrinsically linked to its zwitterionic nature and the chemical reactivity of its indole side chain.

The addition of a methyl group to the 4-position of the indole ring, as compared to the parent L-tryptophan molecule, introduces subtle but important changes. This substitution increases the molecule's hydrophobicity, which can influence solubility and interactions with other formulation components.

Table 1: Comparison of Physicochemical Properties: this compound vs. L-Tryptophan

| Property | This compound (4-MT) | L-Tryptophan | Rationale for Significance |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₁H₁₂N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 218.25 g/mol [1] | 204.23 g/mol [2] | Essential for all molarity-based calculations and concentration measurements. |

| pKa (α-carboxyl) | ~2.4 (Estimated) | 2.38[2] | Governs the charge state at acidic pH; critical for solubility below pH 4. |

| pKa (α-amino) | ~9.4 (Estimated) | 9.39[2] | Governs the charge state at alkaline pH; critical for solubility above pH 8. |

| XLogP3 (Hydrophobicity) | -0.7 (Computed)[1] | -1.1 (Computed) | Indicates 4-MT is slightly more hydrophobic than tryptophan, potentially decreasing aqueous solubility. |

| Appearance | Pale white to brown solid[3] | White to yellowish-white powder | Physical characteristic for raw material identification. |

Solubility Characteristics in Aqueous Buffers

The solubility of 4-MT is not a single value but a dynamic property highly dependent on the pH, ionic strength, and composition of the buffer system.

The Critical Role of pH

Like all amino acids, 4-MT is an amphoteric molecule, meaning it can act as both an acid and a base. Its charge state is dictated by the solution's pH relative to its pKa values. This directly results in a characteristic "U-shaped" pH-solubility profile.

-

At Low pH (pH < pKa₁): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form).

-

At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. This is the point of minimum solubility . The pI can be estimated as the average of the two pKa values, placing it in the neutral pH range (~5.9).

-

At High pH (pH > pKa₂): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge (anionic form).

This behavior dictates that to achieve high concentrations of 4-MT in solution, one must formulate at a pH significantly removed from the isoelectric point.

Caption: Relationship between pH, ionization state, and solubility of 4-MT.

Influence of Buffer Species and Ionic Strength

The choice of buffer salts and their concentration (ionic strength) also modulates solubility.

-

Salting-In: At low salt concentrations, the solubility of 4-MT may increase. The ions in the buffer solution can shield the charged groups of the 4-MT molecules, reducing intermolecular attractions and favoring interaction with the solvent.

-

Salting-Out: At high salt concentrations, the effect reverses. A large number of salt ions compete for solvent (water) molecules. This reduces the amount of "free" water available to hydrate the 4-MT molecules, causing them to aggregate and precipitate, thus decreasing solubility.

Expert Insight: For developing high-concentration formulations, it is crucial to determine the optimal ionic strength. This often involves screening different buffer salts (e.g., phosphate, citrate, acetate) at various concentrations to identify the system that provides the best balance of solubilization and stability, without reaching the salting-out point.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for accurately determining the solubility of 4-MT in a specific buffer.

Objective: To determine the saturation concentration of 4-MT in a given buffer at a controlled temperature.

Materials:

-

This compound powder

-

Calibrated analytical balance

-

Selection of buffers (e.g., 50 mM Sodium Acetate pH 4.5, 50 mM Sodium Phosphate pH 7.4, 50 mM Sodium Borate pH 9.0)

-

HPLC-grade water

-

Microcentrifuge tubes or glass vials

-

Thermostatically controlled shaker/incubator

-

0.22 µm syringe filters

-

Calibrated HPLC system with UV detector (e.g., monitoring at ~280 nm)

Methodology:

-

Preparation: Prepare a series of buffer solutions at the desired pH values.

-

Addition of Excess Solute: Add an excess amount of 4-MT powder to a known volume of each buffer in separate vials. The key is to ensure solid material remains visible, confirming that saturation has been reached.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours). Causality Note: This extended agitation ensures the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: Allow the vials to stand at the same temperature for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the samples at a controlled temperature.

-

Sample Collection: Carefully withdraw a small aliquot from the clear supernatant. Trustworthiness Check: Avoid disturbing the solid material at the bottom of the vial to prevent inaccurate, artificially high readings.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining fine particulates.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-MT.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.

Stability Profile and Degradation Pathways

This compound, like its parent compound, is susceptible to degradation, primarily through reactions involving the indole ring.[4] Understanding these pathways is paramount for developing stable formulations and defining appropriate storage conditions.

Primary Degradation Mechanisms

-

Oxidation: The electron-rich indole ring is highly prone to oxidation. Reactive oxygen species (ROS) from atmospheric oxygen, peroxides present as excipient impurities, or metal ion catalysis can lead to the formation of various degradation products.[4] The primary pathway often involves the formation of kynurenine-type analogs.

-

Photodegradation: Exposure to light, particularly in the UV range, can generate radical cations from the tryptophan moiety, initiating a cascade of degradation reactions.[5] This can lead to complex product profiles and discoloration of the solution. Shielding from light is a critical handling requirement.

Indoles with electron-donating substituents, such as the methyl group in 4-MT, may be more labile to acid-mediated decomposition than those with electron-withdrawing groups.[6]

Caption: Major stress factors and resulting degradation pathways for 4-MT.

Forced Degradation (Stress Testing)

Forced degradation studies are an indispensable tool in drug development. They involve intentionally exposing the compound to harsh chemical and physical conditions to accelerate degradation.

The Purpose (E-E-A-T Pillars):

-

Expertise: To elucidate potential degradation pathways and identify the likely degradation products that could form during long-term storage.

-

Trustworthiness: To develop and validate a "stability-indicating" analytical method. A stability-indicating method is one that can definitively separate the intact 4-MT from all its degradation products, ensuring accurate potency measurements over time.[7][8]

-

Authoritativeness: The results form a core part of the stability information submitted to regulatory authorities.

Table 2: Typical Conditions for a this compound Forced Degradation Study

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments and identify acid-labile products. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline environments and identify base-labile products.[9] |

| Oxidation | 3% H₂O₂, Room Temperature | To mimic oxidative stress and generate primary oxidative degradants.[10] |

| Thermal Stress | 70°C in solution and as solid | To evaluate the effect of high temperature on both the solution and solid-state stability. |

| Photostability | ICH Q1B compliant light chamber | To determine light sensitivity and the need for photoprotective packaging. |

Experimental Protocol: Forced Degradation Study Workflow

This protocol provides a systematic approach to stress testing and subsequent analysis.

Caption: A systematic workflow for conducting a forced degradation study.

Methodology:

-

Stock Preparation: Prepare a stock solution of 4-MT in a suitable solvent (e.g., water or a mild buffer).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 2. Include an unstressed control sample stored at 4°C and protected from light.

-

Incubation: Place the vials under their respective stress conditions for a defined period (e.g., sampling at 0, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation, not complete degradation.

-

Sampling and Quenching: At each time point, withdraw a sample. For acid and base conditions, immediately neutralize the sample with an equimolar amount of base or acid, respectively, to halt the reaction.

-

Analysis: Analyze all samples (stressed and control) using a high-performance liquid chromatography (HPLC) system, ideally with both a Diode Array Detector (DAD) for peak purity analysis and a Mass Spectrometer (MS) for identification of degradation products.[7]

-

Data Interpretation:

-

Specificity: Compare the chromatograms. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main 4-MT peak.

-

Mass Balance: The sum of the assay value of 4-MT and the levels of all degradation products should ideally remain constant throughout the study. A good mass balance (e.g., 95-105%) provides confidence that all significant degradation products are being detected.

-

Analytical Methodologies

A robust analytical method is the cornerstone of any solubility or stability study. For 4-MT, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[11]

-

Column: A C18 stationary phase is typically effective for retaining 4-MT and its potential degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all compounds.

-

Detection:

-

UV Detection: The indole ring provides strong UV absorbance, typically monitored around 280 nm. A DAD allows for the acquisition of UV spectra across the peak, which is invaluable for assessing peak purity.

-

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be used, exciting around 280 nm and measuring emission around 350 nm.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the definitive tool for identifying unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.[12]

-

Formulation and Handling Recommendations

Based on the physicochemical principles discussed, the following guidelines should be followed when working with this compound in buffer solutions:

-

pH Control: To maximize solubility, formulate solutions at a pH at least 1.5-2 units away from the isoelectric point (pI ~5.9). This means targeting a pH of < 4.5 or > 7.5.

-

Buffer Selection: Choose a buffer system with a pKa close to the target formulation pH to ensure adequate buffering capacity. Common choices include acetate for acidic pH, phosphate for neutral pH, and borate or carbonate for alkaline pH.

-

Oxygen Control: For long-term storage, minimize headspace oxygen in vials and consider sparging buffers with an inert gas like nitrogen or argon to reduce oxidative degradation.

-

Antioxidant Use: The inclusion of antioxidants, such as ascorbic acid, may be beneficial in preventing oxidative degradation, especially during stressful processing steps like heat sterilization.[13]

-

Chelating Agents: If metal-catalyzed oxidation is a concern (e.g., due to excipients or container leachables), consider adding a small amount of a chelating agent like EDTA.

-

Photoprotection: Always protect solutions and solid material from light by using amber vials or by wrapping containers in aluminum foil.[5] Store in the dark.

-

Temperature Control: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow the rate of all chemical degradation pathways.[14]

By adhering to these principles and employing the robust experimental protocols outlined, researchers and drug development professionals can effectively manage the challenges associated with the solubility and stability of this compound, ensuring the integrity and reliability of their scientific work.

References

- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 14. 4-Methyl-L-tryptophan [echobiosystems.com]

An In-Depth Technical Guide to the Safe Handling and Disposal of 4-Methyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Compound Profile and Hazard Assessment

4-Methyltryptophan is a derivative of the essential amino acid L-tryptophan, characterized by a methyl group substitution on the indole ring. Its specific biological and chemical properties are a subject of ongoing research. While a definitive hazard classification under the Globally Harmonized System (GHS) is not available, an assessment of related compounds allows for a presumptive hazard profile.

1.1. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 218.25 g/mol | PubChem[1] |

| Appearance | Off-white to pale brown solid powder | Inferred from related compounds[2] |

| Melting Point | Approximately 280-282 °C (decomposes) | Inferred from 5-Methyl-DL-tryptophan[2] |

| Solubility | Limited solubility in water; soluble in some organic solvents. | Inferred from related compounds[2][3] |

1.2. Presumptive Hazard Identification

Based on data from analogous compounds like 5-Methyl-DL-tryptophan and alpha-Methyl-DL-tryptophan, this compound should be handled as a substance with the following potential hazards:

-

Skin Irritation: May cause mild to moderate skin irritation upon prolonged or repeated contact.[4]

-

Eye Irritation: Likely to cause serious eye irritation.[5]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

-

Harmful if Swallowed: While acute oral toxicity data is not available for this compound, it is prudent to assume it may be harmful if ingested.[4]

It is important to note that some methylated tryptophan derivatives are not classified as hazardous.[7] However, in the absence of specific data, a cautious approach is warranted.

Section 2: Prudent Laboratory Practices for Safe Handling

The primary routes of exposure to this compound in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. The following protocols are designed to mitigate these risks.

2.1. Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that researchers are protected even in the event of an unforeseen exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against airborne dust and splashes.[2][3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.[8]

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95) is recommended.[6] Work should ideally be conducted in a fume hood or a well-ventilated area to minimize dust generation.[9]

2.2. Engineering Controls

-

Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a designated area with sufficient local exhaust ventilation to keep airborne concentrations to a minimum.[9]

-

Containment: For weighing and other manipulations of the powder, consider using a balance enclosure or a glove box to further contain the material.

2.3. General Hygiene Practices

-

Avoid the formation of dust.[3]

-

Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9]

-

Do not eat, drink, or smoke in laboratory areas.

-

Contaminated work clothing should be removed and laundered separately.

Section 3: Storage and Chemical Compatibility

Proper storage is critical to maintaining the integrity of this compound and preventing hazardous reactions.

3.1. Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Protect from light, as indole derivatives can be light-sensitive.

-

Keep away from incompatible materials.

3.2. Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[2][3]

Section 4: Spill Management and Emergency Procedures

A pre-planned response to spills is essential for minimizing exposure and environmental contamination.

4.1. Small Spills (Powder)

-

Evacuate and Secure: Cordon off the area to prevent the spread of the powder.

-

Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. A respirator is recommended.

-

Clean-up: Gently sweep up the spilled material, avoiding the creation of dust. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

-

Collect Waste: Place the collected powder into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

4.2. Large Spills (Powder)

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: If it is safe to do so, increase ventilation in the area.

-

Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department for assistance.

4.3. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3]

Section 5: Disposal of this compound Waste

All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of in accordance with local, state, and federal regulations.

5.1. Waste Characterization

While many amino acids are not considered hazardous waste, the lack of specific data for this compound necessitates treating it as chemical waste. All waste streams should be clearly labeled as "Hazardous Waste: this compound".

5.2. Disposal of Solid Waste

-

Collect dry, solid this compound waste in a dedicated, sealed, and clearly labeled container.

-

This includes unused product, contaminated PPE (gloves, etc.), and spill cleanup materials.

5.3. Disposal of Liquid Waste

-

Solutions containing this compound should be collected in a designated, sealed, and labeled waste container.

-

Do not dispose of this compound solutions down the drain.

5.4. Potential Degradation and Decontamination

While not a standard laboratory procedure for disposal, understanding the potential degradation pathways of the indole ring can be informative.

-

Thermal Decomposition: Upon heating, tryptophan and its derivatives can decompose, potentially releasing irritating gases and vapors, including oxides of carbon and nitrogen.[2]

-

Chemical Degradation: The indole ring can be degraded through various chemical and biological pathways, often involving oxidation. Common intermediates in indole degradation include indoxyl, isatin, and anthranilate.

For decontamination of glassware and equipment, a thorough rinse with a suitable solvent (e.g., ethanol or acetone, depending on solubility), followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.

References

- 1. This compound | C12H14N2O2 | CID 150886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. anaspec.com [anaspec.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. peptide.com [peptide.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: 4-Methyltryptophan as an Intrinsic Fluorescent Probe

<

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Native Tryptophan — A Brighter Alternative

For decades, the intrinsic fluorescence of tryptophan (Trp) has been a cornerstone of protein biophysics, offering a window into protein structure, dynamics, and interactions.[1][2][3] However, native Trp fluorescence has inherent limitations, including a quantum yield that is highly sensitive to the local environment and an emission spectrum that can be difficult to resolve in proteins with multiple Trp residues.[2][4] 4-Methyltryptophan (4-MeTrp), a synthetic analog of tryptophan, emerges as a superior intrinsic fluorescent probe, circumventing many of these challenges. This guide provides a comprehensive overview of the photophysical properties of 4-MeTrp, detailed protocols for its incorporation into proteins, and its application in studying protein conformation and ligand binding.

The primary advantage of 4-MeTrp lies in its enhanced fluorescence properties. The addition of a methyl group to the indole ring subtly alters its electronic structure, resulting in a higher fluorescence quantum yield and a red-shifted emission spectrum compared to native tryptophan.[5] This spectral separation is particularly advantageous for studying proteins that contain multiple tryptophan residues, as it allows for the selective monitoring of the 4-MeTrp probe with minimal interference from the background fluorescence of native Trp.[5]

Photophysical Properties: this compound vs. Tryptophan

The utility of a fluorescent probe is defined by its photophysical characteristics. Here, we compare the key properties of this compound with those of native Tryptophan.

| Property | Tryptophan (Trp) | This compound (4-MeTrp) | Significance of the Difference |

| Excitation Maximum (λex) | ~280 nm | ~288 nm | The slight red-shift in excitation allows for more selective excitation of 4-MeTrp, minimizing the excitation of other aromatic residues like tyrosine. |

| Emission Maximum (λem) | ~350 nm (in water) | ~360 nm (in water) | The red-shifted emission of 4-MeTrp provides better spectral separation from native Trp and other endogenous fluorophores, leading to improved signal-to-noise. |

| Quantum Yield (ΦF) | ~0.13 (in water)[6] | Higher than Trp | The higher quantum yield of 4-MeTrp results in a brighter signal, enabling more sensitive detection and the use of lower protein concentrations. |

| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 ns and ~2.8 ns in water)[6] | Generally longer than Trp | A longer fluorescence lifetime provides a larger window for observing dynamic events and can be more sensitive to changes in the local environment. |

| Environmental Sensitivity | Highly sensitive to solvent polarity and quenching.[7][8][9] | Sensitive to environmental changes, but the methyl group can offer some protection from quenching. | Both are excellent probes of the local microenvironment, with changes in emission wavelength and intensity reflecting alterations in protein conformation.[3][10] |

PART 1: Protein Labeling with this compound

The successful application of 4-MeTrp as a fluorescent probe hinges on its efficient incorporation into the protein of interest. This can be achieved through biosynthetic incorporation using auxotrophic bacterial strains.

Experimental Workflow: Biosynthetic Incorporation

Caption: Workflow for biosynthetic incorporation of 4-MeTrp.

Detailed Protocol: Biosynthetic Incorporation of this compound

Rationale: This protocol leverages a tryptophan-requiring (Trp auxotroph) strain of E. coli.[11] By controlling the supply of tryptophan and its analog, 4-MeTrp, in the growth media, we can effectively force the incorporation of the fluorescent probe into the target protein during synthesis.

Materials:

-

Tryptophan auxotrophic E. coli strain (e.g., a strain derived from BL21(DE3) with a knockout in a tryptophan biosynthesis gene).

-

Expression vector containing the gene of interest.

-

Minimal media (e.g., M9 minimal media) supplemented with necessary nutrients, excluding tryptophan.

-

L-Tryptophan solution (sterile-filtered).

-

4-Methyl-L-tryptophan solution (sterile-filtered).

-

Inducing agent (e.g., IPTG).

-

Standard protein purification reagents (lysis buffer, chromatography columns, etc.).

Procedure:

-

Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression vector containing your gene of interest.

-

Starter Culture: Inoculate a single colony into a small volume of minimal media supplemented with a limiting amount of L-tryptophan (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.

-

Main Culture Growth: Inoculate a larger volume of minimal media, again supplemented with a limiting concentration of L-tryptophan, with the overnight starter culture. Grow the cells at 37°C with shaking until they reach mid-log phase (OD600 ≈ 0.6-0.8).

-

Harvest and Wash: Pellet the cells by centrifugation. To ensure complete removal of residual L-tryptophan, wash the cell pellet with sterile, pre-warmed minimal media that contains no tryptophan.

-

Resuspension and Induction: Resuspend the washed cell pellet in fresh, pre-warmed minimal media containing this compound (e.g., 50 µg/mL). Allow the cells to acclimate for a short period (e.g., 30 minutes) before inducing protein expression with the appropriate inducer (e.g., IPTG).

-

Expression: Continue to grow the culture under inducing conditions (e.g., overnight at a lower temperature like 18-25°C to improve protein folding).

-

Purification: Harvest the cells and purify the 4-MeTrp-labeled protein using standard protocols appropriate for your protein (e.g., affinity chromatography).

-

Verification: Confirm the successful incorporation of 4-MeTrp using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein due to the addition of the methyl group.

PART 2: Applications in Protein Science and Drug Discovery

The unique fluorescent properties of this compound make it a versatile tool for a range of applications.

Application 1: Monitoring Protein Conformational Changes

Principle: The fluorescence emission of 4-MeTrp is sensitive to its local environment.[12] Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or unfolding, will alter the microenvironment around the 4-MeTrp probe.[3] This, in turn, leads to measurable changes in its fluorescence intensity and emission wavelength. A blue shift in the emission maximum typically indicates a more hydrophobic environment (e.g., the probe moving into the protein interior), while a red shift suggests increased solvent exposure.[9][13]

Application 2: Ligand Binding Assays

Principle: Tryptophan fluorescence quenching is a well-established technique for studying protein-ligand interactions.[14] This principle is equally applicable to 4-MeTrp. If a ligand binds near the 4-MeTrp probe, it can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[15] By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence, a binding curve can be generated to determine the dissociation constant (Kd).

Caption: Workflow for a ligand binding assay using 4-MeTrp.

Detailed Protocol: Fluorescence Quenching-Based Ligand Binding Assay

Rationale: This protocol describes a straightforward method to quantify the binding affinity of a ligand to a protein labeled with 4-MeTrp. The decrease in fluorescence intensity upon ligand binding is used to calculate the dissociation constant (Kd).

Materials:

-

Purified 4-MeTrp-labeled protein of known concentration.

-

Ligand of interest of known concentration.

-

Appropriate assay buffer.

-

Fluorescence spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvette.

Procedure:

-

Instrument Setup: Set the excitation wavelength of the fluorometer to ~288 nm and the emission scan range to capture the full emission spectrum of 4-MeTrp (e.g., 310-450 nm).[14] Set the temperature to the desired experimental condition.

-

Sample Preparation: Prepare a solution of the 4-MeTrp-labeled protein in the assay buffer in a quartz cuvette. The protein concentration should be chosen to give a stable and sufficiently high fluorescence signal.

-

Initial Measurement: Record the fluorescence emission spectrum of the protein solution alone.

-